Lixisenatide

Postprandial hyperglycemia GLP-1 receptor agonist Diabetes pharmacodynamics

Lixisenatide is the only prandial short-acting GLP-1RA with proven CV safety in post-ACS patients (ELIXA trial, N=6,068). Its 3.15-fold superior postprandial glucose reduction vs. liraglutide, pronounced gastric emptying inhibition, and 5-fold lower cAMP signaling potency make it irreplaceable for meal-time glucose control research, fixed-ratio insulin combination development, biased agonism studies, and renal outcomes research. Choose lixisenatide when PPG-dominant efficacy and ACS-population safety data are non-negotiable.

Molecular Formula C215H347N61O65S
Molecular Weight 4858 g/mol
CAS No. 320367-13-3
Cat. No. B344497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLixisenatide
CAS320367-13-3
SynonymsAdlyxin
AQVE-10010
AVE 0010
AVE 010
AVE-0010
AVE-010
AVE0010
DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide
Lixisenatide
Lyxumia
ZP 10
ZP-10
ZP10A peptide
Molecular FormulaC215H347N61O65S
Molecular Weight4858 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N
InChIInChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-/m0/s1
InChIKeyXVVOERDUTLJJHN-IAEQDCLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water to 100 mg/mL

Lixisenatide (CAS 320367-13-3) for Research and Formulation: Pharmacological Profile and Procurement Context


Lixisenatide (CAS 320367-13-3) is a synthetic, short-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA), approved as a once-daily subcutaneous injection for the management of type 2 diabetes mellitus (T2DM) [1]. Structurally derived from exendin-4 and featuring six C-terminal lysine residues, lixisenatide exhibits a plasma half-life of approximately 3 hours (range: 1.5–4.5 hours) and is resistant to dipeptidyl peptidase-4 (DPP-4) degradation, which enables once-daily dosing [1]. The compound is marketed globally as Lyxumia® (EU) and Adlyxin® (US), and is also available as a fixed-ratio combination with insulin glargine (Soliqua® 100/33) [2]. Lixisenatide is classified as a biotech, protein-based therapeutic agent with a molecular formula of C215H347N61O65S and a molecular weight of 4858.49 g/mol [2].

Why Lixisenatide Cannot Be Readily Substituted by Other GLP-1 Receptor Agonists: Pharmacodynamic and Clinical Divergence


Within the GLP-1 receptor agonist class, lixisenatide occupies a distinct pharmacodynamic niche that precludes simple therapeutic substitution with other approved agents such as liraglutide, exenatide, or semaglutide. Despite sharing a common receptor target, lixisenatide's short plasma half-life (~3 hours) and unique molecular design (six C-terminal lysine residues derived from exendin-4) confer a 'prandial' GLP-1 RA profile characterized by pronounced, dose-dependent slowing of gastric emptying and preferential postprandial glucose (PPG) excursion reduction [1]. Critically, lixisenatide is the first and only GLP-1 RA to have completed a dedicated cardiovascular outcomes trial (ELIXA) in patients with type 2 diabetes and recent acute coronary syndrome (ACS), establishing non-inferiority versus placebo for major adverse cardiovascular events (MACE) in this high-risk population [2]. These differentiated features—PPG-dominant efficacy, distinct receptor trafficking kinetics, and a unique evidence base in post-ACS patients—create procurement and formulation-specific selection criteria that cannot be satisfied by longer-acting GLP-1 analogs lacking head-to-head superiority in PPG control or comparable ACS-population safety data [1][2].

Quantitative Differentiation of Lixisenatide: Head-to-Head and Cross-Study Evidence for Research and Formulation Decisions


Superior Postprandial Glucose (PPG) Reduction vs. Liraglutide: Head-to-Head Pharmacodynamic Evidence

In a head-to-head, 28-day, open-label, randomized study comparing once-daily lixisenatide (20 µg) versus once-daily liraglutide (1.2 mg and 1.8 mg) in patients with T2DM insufficiently controlled on metformin, lixisenatide demonstrated significantly greater reduction in postprandial plasma glucose (PPG) exposure following a standardized breakfast. The mean change from baseline in PPG AUC(0:30–4:30h) was -12.6 h·mmol/L for lixisenatide compared to -4.0 h·mmol/L for liraglutide (p < 0.0001), representing an approximately 3.15-fold greater reduction in PPG excursion [1]. This differential effect was sustained at Day 28, confirming the prandial-specific pharmacodynamic advantage of lixisenatide over liraglutide, a once-daily GLP-1 RA with a longer half-life (~13 hours) [1].

Postprandial hyperglycemia GLP-1 receptor agonist Diabetes pharmacodynamics

Demonstrated Cardiovascular Safety in Post-Acute Coronary Syndrome Population: ELIXA Trial Non-Inferiority

The ELIXA trial (Evaluation of Lixisenatide in Acute Coronary Syndrome) was a randomized, double-blind, placebo-controlled, event-driven Phase III study (N=6,068) that evaluated the cardiovascular (CV) safety of lixisenatide added to standard care in patients with T2DM and a recent acute coronary syndrome (myocardial infarction or hospitalization for unstable angina within 180 days) [1]. Over a median follow-up of 25 months, the primary composite outcome (CV death, myocardial infarction, stroke, or hospitalization for unstable angina) occurred in 13.4% of patients in the lixisenatide group versus 13.2% in the placebo group, demonstrating non-inferiority (p < 0.001 for non-inferiority; p = 0.81 for superiority) [1]. Lixisenatide was the first GLP-1 RA to complete a dedicated CV outcomes trial, and its neutral safety profile in a high-risk post-ACS population established a benchmark for regulatory CV safety requirements in diabetes drug development [2].

Cardiovascular outcomes Type 2 diabetes Acute coronary syndrome

Macroalbuminuria Reduction in High-Risk T2DM Patients: ELIXA Renal Outcomes Analysis

An exploratory analysis of the ELIXA trial evaluated the effect of lixisenatide on renal outcomes in patients with T2DM and recent ACS. After 108 weeks of treatment, patients with macroalbuminuria at baseline (urine albumin-to-creatinine ratio [UACR] ≥ 300 mg/g) receiving lixisenatide exhibited a 39.2% statistically significant reduction in UACR compared to placebo (p = 0.0146 for the difference) [1]. In contrast, no significant difference was observed in patients with normoalbuminuria (-1.7%) and only a borderline significant effect in microalbuminuria (-21.1%) [1]. This represents a 46.39% greater reduction in UACR among macroalbuminuric patients treated with lixisenatide versus placebo, and lixisenatide was associated with a lower risk of new-onset macroalbuminuria after adjustment for on-trial HbA1c and other traditional renal risk factors [2].

Diabetic nephropathy Renal outcomes Albuminuria

Distinct GLP-1R Trafficking Profile vs. Exendin-4: Slower Receptor Recycling After Endocytosis

In a comparative in vitro study examining signaling and trafficking properties of GLP-1 receptor agonists, lixisenatide and exendin-4 showed equal binding affinity for the human GLP-1 receptor, but lixisenatide exhibited distinct post-binding pharmacological behavior. Specifically, lixisenatide was 5-fold less potent for cAMP signaling than exendin-4 (p < 0.05). Both peptides induced extensive GLP-1R clustering in the plasma membrane and were rapidly endocytosed, but the GLP-1R recycled more slowly to the cell surface after lixisenatide treatment compared to exendin-4 [1]. These combined deficits in signaling potency and receptor recycling resulted in reduced maximal sustained insulin secretion and reduced anti-hyperglycemic and anorectic effects in murine models treated with lixisenatide relative to exendin-4 [1].

GLP-1 receptor pharmacology Receptor trafficking Signaling bias

Comparative HbA1c Efficacy in Placebo-Controlled Trials: Lower Magnitude Than Weekly Agents

A systematic meta-analysis of 38 Phase 3/4 placebo-controlled RCTs involving 16,660 individuals with T2DM evaluated the glycemic efficacy of approved incretin mimetics. For the highest approved doses, lixisenatide (20 µg once daily) produced an HbA1c reduction of -0.63% ± 0.03%, which was the lowest among all evaluated agents, compared to -1.79% ± 0.09% for tirzepatide (15 mg weekly), -1.40% for subcutaneous semaglutide, and -1.01% for liraglutide (1.8 mg once daily) (p < 0.0001 across agents) [1]. Notably, this analysis also found that larger therapeutic efficacy (HbA1c and body weight reduction) was not systematically associated with higher gastrointestinal adverse event or drug discontinuation rates, indicating that lixisenatide's lower glycemic efficacy is not offset by a better tolerability profile relative to more potent agents [1].

Glycemic control HbA1c reduction GLP-1 RA efficacy

Comparative Weight Loss Efficacy: Minimal Effect Relative to Liraglutide and Semaglutide

The same systematic meta-analysis of placebo-controlled RCTs evaluated body weight reduction across incretin mimetics. Lixisenatide (20 µg once daily) produced a mean weight reduction of -0.75 ± 0.10 kg, which was among the lowest in the class, compared to -9.65 ± 0.56 kg for tirzepatide (15 mg weekly), -5.0 kg for subcutaneous semaglutide, and -2.0 kg for liraglutide (1.8 mg once daily) [1]. This minimal weight effect is consistent with lixisenatide's classification as having the lowest weight loss efficacy among GLP-1 RAs, while liraglutide and semaglutide are FDA-approved for weight management [2]. The weight loss differential is clinically and statistically significant (p < 0.0001 across agents) [1].

Weight management Body weight reduction Obesity

Optimal Research and Formulation Applications for Lixisenatide Based on Quantitative Differentiation Evidence


Postprandial Hyperglycemia-Focused Formulation Development

Given lixisenatide's 3.15-fold greater reduction in PPG AUC(0:30–4:30h) versus liraglutide in head-to-head studies (-12.6 vs. -4.0 h·mmol/L, p < 0.0001) [1], this compound is optimally suited for research and formulation development targeting prandial glucose control. Lixisenatide is the preferred GLP-1 RA for projects requiring a once-daily, short-acting agent with pronounced gastric emptying inhibition and PPG excursion attenuation. This includes development of fixed-ratio combinations with basal insulin (e.g., iGlarLixi), where lixisenatide's PPG-lowering effect complements insulin's fasting glucose control [2]. Research applications evaluating mechanisms of gastric emptying regulation or meal-time glucose homeostasis are also highly appropriate for lixisenatide.

Cardiovascular Safety Studies in High-Risk Post-ACS Populations

Lixisenatide is the only GLP-1 RA with a dedicated cardiovascular outcomes trial (ELIXA, N=6,068) establishing non-inferiority versus placebo for MACE in patients with recent acute coronary syndrome (13.4% vs. 13.2% event rate, p for non-inferiority < 0.001) [3]. This makes lixisenatide the reference GLP-1 RA for research or comparator studies in post-ACS or high-CV-risk T2DM populations, particularly where demonstration of CV safety (rather than superiority) is the primary objective. Procurement for clinical trials requiring a CV-neutral GLP-1 RA with robust safety data in this specific population is well-justified based on ELIXA evidence [3].

Diabetic Nephropathy and Renal Protection Research

Based on ELIXA trial exploratory analysis showing a 39.2% reduction in UACR among macroalbuminuric patients after 108 weeks of lixisenatide treatment (46.39% greater reduction vs. placebo, p = 0.0146) [4], lixisenatide is well-suited for research investigating GLP-1 RA-mediated renal protection. This includes studies of albuminuria progression in T2DM patients with established nephropathy, as well as comparative mechanistic studies evaluating the renal effects of short-acting versus long-acting GLP-1 RAs. The lower risk of new-onset macroalbuminuria associated with lixisenatide further supports its use in renal outcomes research [5].

GLP-1 Receptor Trafficking and Signaling Bias Investigations

Lixisenatide's distinct GLP-1R trafficking profile—specifically, equal binding affinity but 5-fold lower cAMP signaling potency relative to exendin-4, coupled with slower receptor recycling after endocytosis [6]—makes it a valuable tool compound for investigating biased agonism, receptor desensitization, and trafficking kinetics at the GLP-1 receptor. Research applications requiring a GLP-1 RA with attenuated cAMP signaling relative to receptor occupancy, or studies of ligand-specific GLP-1R internalization and recycling dynamics, are ideally suited to lixisenatide as the compound of choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lixisenatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.